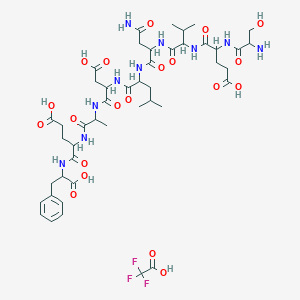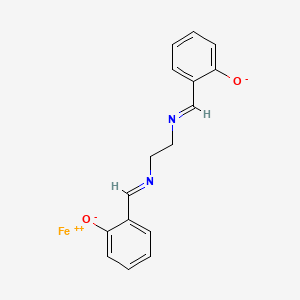
N,N'-Bis(salicylidene)ethylenediamine Iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(salicylidene)ethylenediamine Iron(II) typically involves the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the iron(II) complex .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamine Iron(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamine Iron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The iron(III) form can be reduced back to iron(II).
Substitution: Ligand exchange reactions can occur, where the salen ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(II) complex results in the formation of the iron(III) complex, while ligand exchange reactions yield new coordination compounds with different ligands .
Applications De Recherche Scientifique
N,N’-Bis(salicylidene)ethylenediamine Iron(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Medicine: Explored for its therapeutic potential in treating diseases related to iron metabolism.
Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.
Mécanisme D'action
The mechanism by which N,N’-Bis(salicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, the compound can induce ferroptosis by generating reactive oxygen species and promoting lipid peroxidation . The molecular targets and pathways involved include the mitochondrial pathway and the generation of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine Cobalt(II): Similar structure but with cobalt instead of iron.
N,N’-Bis(salicylidene)ethylenediamine Nickel(II): Similar structure but with nickel instead of iron.
N,N’-Bis(salicylidene)ethylenediamine Copper(II): Similar structure but with copper instead of iron.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamine Iron(II) is unique due to its specific coordination chemistry with iron, which imparts distinct catalytic and biological properties. The ability to undergo redox reactions and induce ferroptosis sets it apart from its cobalt, nickel, and copper analogs .
Propriétés
Formule moléculaire |
C16H14FeN2O2 |
|---|---|
Poids moléculaire |
322.14 g/mol |
Nom IUPAC |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clé InChI |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


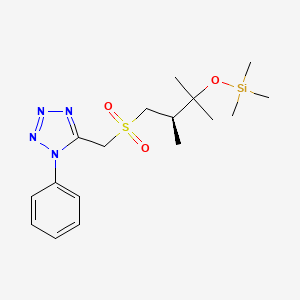

![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
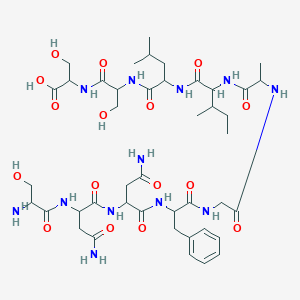

![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
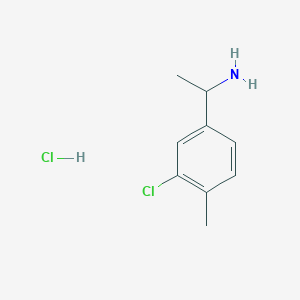
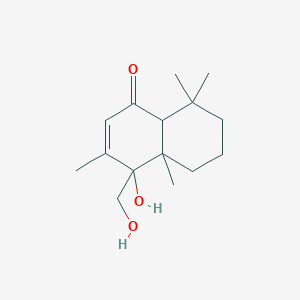

![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)
